Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester
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Overview
Description
Methyl 5-[(4-aminophenyl)methyl]anthranilate is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.3 g/mol . . This compound is characterized by its unique structure, which includes an anthranilate moiety linked to an aminophenyl group via a methyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-aminophenyl)methyl]anthranilate typically involves the esterification of 2-amino-5-[(4-aminophenyl)methyl]benzoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of methyl 5-[(4-aminophenyl)methyl]anthranilate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-aminophenyl)methyl]anthranilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Methyl 5-[(4-aminophenyl)methyl]anthranilate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-[(4-aminophenyl)methyl]anthranilate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate: An ester of anthranilic acid with a fruity grape smell, used as a flavoring agent.
Dimethyl anthranilate: Similar to methyl anthranilate but with two methyl groups, used in perfumery and as a bird repellent.
Uniqueness
Methyl 5-[(4-aminophenyl)methyl]anthranilate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
51947-52-5 |
---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 2-amino-5-[(4-aminophenyl)methyl]benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)13-9-11(4-7-14(13)17)8-10-2-5-12(16)6-3-10/h2-7,9H,8,16-17H2,1H3 |
InChI Key |
QEJNFWVQDMOATI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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